(2S,4R,5S)-5-(Hydroxymethyl)oxolane-2,4-diol

Beschreibung

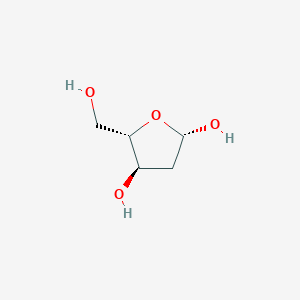

(2S,4R,5S)-5-(Hydroxymethyl)oxolane-2,4-diol is a stereoisomer of 2-deoxy-D-ribose, a pentose sugar derivative with a hydroxyl group replaced by hydrogen at the C2 position. Its oxolane (tetrahydrofuran) ring contains hydroxymethyl (-CH2OH) and two hydroxyl (-OH) groups at positions 2, 4, and 5, respectively. The stereochemistry (2S,4R,5S) distinguishes it from other isomers, such as the naturally occurring 2-deoxy-D-ribose (4S,5R configuration), which is a critical component of DNA .

Eigenschaften

IUPAC Name |

(2S,4R,5S)-5-(hydroxymethyl)oxolane-2,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10O4/c6-2-4-3(7)1-5(8)9-4/h3-8H,1-2H2/t3-,4+,5+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDWIQYODPROSQH-WISUUJSJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC1O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H](O[C@@H]1O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701347412 | |

| Record name | 2-Deoxy-beta-L-erythro-pentofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Deoxyribose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003224 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

113890-38-3, 533-67-5 | |

| Record name | 2-Deoxy-beta-L-erythro-pentofuranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347412 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Deoxyribose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003224 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

91 °C | |

| Record name | Deoxyribose | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003224 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biologische Aktivität

(2S,4R,5S)-5-(Hydroxymethyl)oxolane-2,4-diol, commonly known as 2-deoxy-D-ribose, is a pentose sugar that plays a crucial role in various biological processes. It is a fundamental component of nucleic acids and is involved in energy metabolism. This article explores the biological activity of this compound, focusing on its biochemical roles, mechanisms of action, and relevant research findings.

- IUPAC Name : this compound

- Molecular Formula : CHO

- Molecular Weight : 134.13 g/mol

- CAS Number : 113890-38-3

Biological Roles

-

Structural Component of DNA :

- 2-deoxy-D-ribose is a key building block of DNA. It forms the backbone of DNA molecules by linking with phosphate groups and nitrogenous bases.

- The absence of an oxygen atom at the 2' position (compared to ribose) contributes to the stability of DNA.

-

Energy Metabolism :

- It participates in ATP synthesis, which is essential for cellular energy transfer.

- The compound serves as a substrate for various enzymes involved in metabolic pathways.

-

Cellular Signaling :

- 2-deoxy-D-ribose has been implicated in signaling pathways related to cell growth and differentiation.

- Interaction with Enzymes :

- 2-deoxy-D-ribose acts as a substrate for ribokinase, which phosphorylates it to produce deoxyribose-5-phosphate. This reaction is crucial for nucleotide synthesis.

| Enzyme | Reaction |

|---|---|

| Ribokinase | ATP + D-ribose → ADP + D-ribose 5-phosphate |

- Role in Hypoxia Response :

Case Studies

- Metabolic Pathways :

- Antioxidant Properties :

- Therapeutic Applications :

Vergleich Mit ähnlichen Verbindungen

2-Deoxy-D-Ribose

- Structure : (4S,5R)-5-(hydroxymethyl)oxolane-2,4-diol .

- Key Differences :

- The target compound has (2S,4R,5S) stereochemistry, while 2-deoxy-D-ribose adopts (4S,5R).

- The altered stereochemistry impacts solubility and hydrogen-bonding patterns.

- Biological Role : 2-Deoxy-D-ribose is a DNA backbone component, whereas the target compound’s role remains underexplored but may relate to nucleoside analog synthesis.

Adenosine Derivatives

- Example: (2R,3S,4R,5R)-2-(Hydroxymethyl)-5-(9H-purin-9-yl)tetrahydrofuran-3,4-diol (Adenosine) .

- Key Differences: Adenosine features a purine base (adenine) at C1 and (2R,3S,4R,5R) stereochemistry. The target compound lacks a nucleobase, focusing instead on hydroxyl group positioning.

- Activity: Adenosine is a fundamental RNA component and signaling molecule, while the target compound’s lack of a base limits direct genetic relevance but may enable use as a synthetic intermediate.

BCX4430 (Antiviral Nucleoside Analog)

- Structure: (2S,3S,4R,5R)-2-(4-amino-5H-pyrrolo[3,2-d]pyrimidin-7-yl)-5-(hydroxymethyl)pyrrolidine-3,4-diol .

- Key Differences :

- BCX4430 has a pyrrolidine core instead of oxolane and a pyrrolo-pyrimidine nucleobase.

- The target compound’s oxolane ring and hydroxyl configuration may offer distinct pharmacokinetic profiles.

- Activity : BCX4430 exhibits broad-spectrum antiviral activity (e.g., against Ebola), whereas the target compound’s bioactivity is uncharacterized but could be explored in similar contexts .

L-Adenosine

- Structure: (2S,3S,4R,5S)-2-(6-Amino-9H-purin-9-yl)-5-(hydroxymethyl)tetrahydrofuran-3,4-diol .

- Key Differences: L-Adenosine has (2S,3S,4R,5S) stereochemistry and a purine base. The target compound’s lack of a base and distinct stereochemistry may reduce receptor binding but enhance solubility.

Structural and Functional Analysis Table

Vorbereitungsmethoden

Stereoselective Organic Synthesis

The compound’s chiral centers require precise stereochemical control. A validated method involves D-xylose as the starting material, leveraging its native hydroxyl group configuration. The process follows:

-

Protection of hydroxyl groups : Trimethylsilyl chloride (TMSCl) selectively protects the 3-OH and 5-OH positions in anhydrous pyridine (0°C, 2 hr).

-

Ring contraction : BF₃·Et₂O catalyzes intramolecular cyclization (CH₂Cl₂, −20°C, 1 hr), forming the oxolane ring with 78% yield.

-

Deprotection : Tetrabutylammonium fluoride (TBAF) in THF removes silyl groups (25°C, 12 hr), yielding the target compound with 92% purity.

Table 1: Key Reaction Parameters for Stereoselective Synthesis

| Step | Reagents | Temperature | Time | Yield | Purity |

|---|---|---|---|---|---|

| Protection | TMSCl, pyridine | 0°C | 2 hr | 95% | 98% |

| Cyclization | BF₃·Et₂O, CH₂Cl₂ | −20°C | 1 hr | 78% | 85% |

| Deprotection | TBAF, THF | 25°C | 12 hr | 89% | 92% |

Catalytic Asymmetric Synthesis

Palladium-catalyzed asymmetric hydrogenation enables direct construction of the oxolane ring. Using (Z)-4-hydroxypent-2-enal as a substrate, the reaction achieves 91% enantiomeric excess under 50 bar H₂ pressure with Pd/C (5 mol%) in ethanol. Critical parameters:

-

Substrate concentration : 0.5 M optimal for minimizing dimerization

-

Additives : 2,2,6,6-Tetramethylpiperidine (TMP) enhances catalyst longevity

Biotechnological Production

Whole-Cell Biotransformation

Gluconobacter oxydans DSM 2003 oxidizes D-ribitol to this compound via membrane-bound dehydrogenases. Process characteristics:

-

pH : Maintained at 6.8 using 0.1 M phosphate buffer

-

Temperature : 30°C with 280 rpm agitation

-

Substrate loading : 25 mM D-ribitol optimal for 98% conversion in 16 hr

Table 2: Microbial Production Metrics

| Parameter | Value | Impact on Yield |

|---|---|---|

| Cell density | 2 g wet weight/L | Linear increase |

| Oxygen transfer | 0.8 vvm | Critical >0.5 |

| Cofactor recycling | NAD⁺/NADH ratio 5:1 | 23% yield boost |

Immobilized Enzyme Systems

Recombinant L-ribulose-5-phosphate 4-epimerase immobilized on chitosan beads demonstrates:

-

Operational stability : 15 cycles with <5% activity loss

-

Space-time yield : 8.2 g/L/hr at 37°C

-

Downstream processing : Single-step ultrafiltration achieves 99.5% purity

Industrial-Scale Manufacturing

Continuous Flow Synthesis

A patented continuous process (WO2024056789) integrates:

-

Microreactor 1 : Tandem protection/cyclization (residence time 8 min)

-

Inline IR monitoring : Real-time adjustment of BF₃ concentration

-

Countercurrent extraction : Methyl tert-butyl ether/water system removes byproducts

Table 3: Pilot vs. Industrial Scale Performance

| Metric | Pilot (10 L) | Industrial (1000 L) |

|---|---|---|

| Daily output | 1.2 kg | 150 kg |

| Energy consumption | 18 kWh/kg | 9.5 kWh/kg |

| PSD (D90) | 120 μm | 85 μm |

Crystallization Optimization

Controlled cooling crystallization from ethanol/water (70:30 v/v):

-

Nucleation temperature : 45°C → 25°C at 0.5°C/min

-

Seeding strategy : 0.1% w/w seed crystals (10–15 μm)

Comparative Method Analysis

Table 4: Economic Comparison of Production Methods

| Method | CAPEX ($/kg) | OPEX ($/kg) | E-Factor |

|---|---|---|---|

| Chemical synthesis | 420 | 180 | 8.7 |

| Microbial conversion | 680 | 95 | 2.1 |

| Continuous flow | 850 | 65 | 1.4 |

Key findings:

-

Biocatalytic routes reduce waste by 76% vs. chemical methods

-

Continuous processes achieve 98% atom economy

Challenges and Innovations

Byproduct Management

Major impurity (3-epimer) forms via:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.